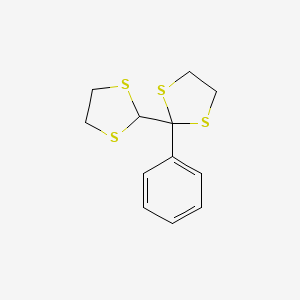
Palladium--uranium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium–uranium (3/1) is a compound consisting of three parts palladium and one part uranium. This compound is of significant interest due to its unique properties and potential applications in various fields, including nuclear technology and catalysis. Palladium is a noble metal known for its catalytic properties, while uranium is a heavy metal with notable nuclear properties.
準備方法
Synthetic Routes and Reaction Conditions: Palladium–uranium (3/1) can be prepared by direct melting of metallic uranium and palladium powder in a high-purity argon medium. The process involves heating the metals to a high temperature until they form a homogeneous alloy .
Industrial Production Methods: Industrial production of palladium–uranium (3/1) typically involves electrorefining processes. The alloy is prepared by melting the metals together and then refining the product through electrochemical methods to achieve high purity .
化学反応の分析
Types of Reactions: Palladium–uranium (3/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of palladium, which acts as a catalyst in many cases.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxygen or other oxidizing agents at high temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents.
Substitution: Substitution reactions often involve the replacement of one element in the compound with another, facilitated by palladium’s catalytic properties.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides of uranium and palladium, while reduction may yield pure metals or other reduced forms of the compound.
科学的研究の応用
Palladium–uranium (3/1) has several scientific research applications:
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials for medical applications.
Medicine: The compound’s unique properties are being explored for use in medical imaging and cancer treatment.
Industry: In the industrial sector, palladium–uranium (3/1) is used in the production of high-performance materials and as a catalyst in various chemical processes
作用機序
The mechanism by which palladium–uranium (3/1) exerts its effects is primarily through its catalytic properties. Palladium facilitates various chemical reactions by lowering the activation energy required for the reactions to occur. This catalytic action involves the formation of intermediate complexes that enhance the reaction rate. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Uranium–plutonium alloys: These alloys are used in nuclear reactors and have similar nuclear properties but differ in their catalytic behavior.
Palladium–neodymium alloys: These alloys are used in various industrial applications and have different electrochemical properties compared to palladium–uranium (3/1).
Uniqueness: Palladium–uranium (3/1) is unique due to its combination of catalytic and nuclear properties. The presence of palladium enhances its catalytic activity, while uranium contributes to its nuclear characteristics, making it suitable for specialized applications in both fields .
特性
CAS番号 |
12038-03-8 |
|---|---|
分子式 |
Pd3U |
分子量 |
557.3 g/mol |
IUPAC名 |
palladium;uranium |
InChI |
InChI=1S/3Pd.U |
InChIキー |
OWZSTGCWTCBEOO-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Pd].[Pd].[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


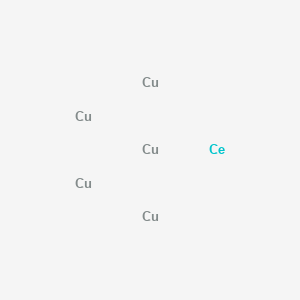
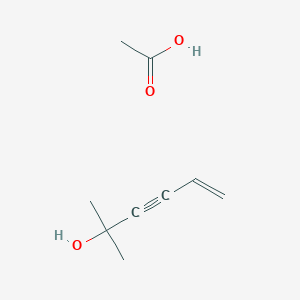
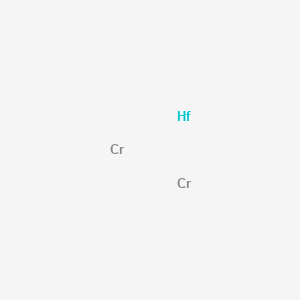
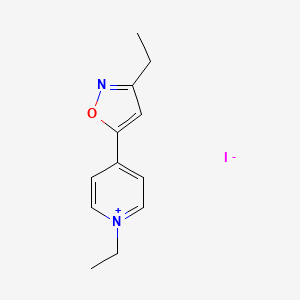
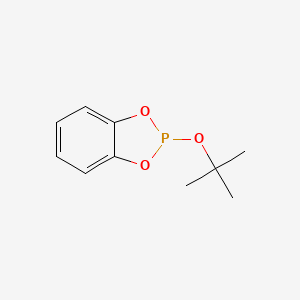
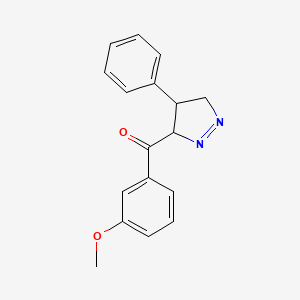
![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)
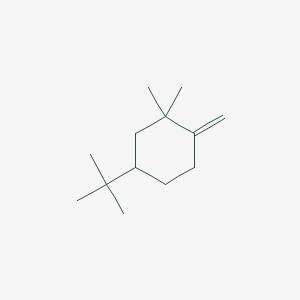
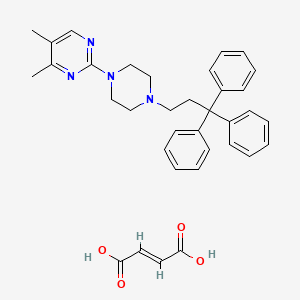
![5-[Hydroxy(phenyl)methyl]-2,3-diphenyl-1,3-thiazolidin-4-one](/img/structure/B14717809.png)
![6,6,9-Trimethyl-3-(3-methyloctan-2-yl)-6a,7,8,10a-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14717812.png)

